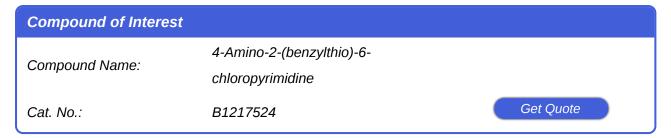


An In-depth Technical Guide to 4-Amino-2-(benzylthio)-6-chloropyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic approaches for **4-Amino-2-(benzylthio)-6-chloropyrimidine**. The information is curated for professionals in chemical research and drug development.

Molecular Structure and Identification

4-Amino-2-(benzylthio)-6-chloropyrimidine is a substituted pyrimidine derivative. The core of the molecule is a pyrimidine ring, which is functionalized with an amino group at position 4, a benzylthio group at position 2, and a chlorine atom at position 6.

Table 1: Chemical Identification of 4-Amino-2-(benzylthio)-6-chloropyrimidine



Identifier	Value	Source
IUPAC Name	2-benzylsulfanyl-6- chloropyrimidin-4-amine	[1]
CAS Number	Not explicitly found for this specific compound, but related compounds have unique identifiers.	
Molecular Formula	C11H10CIN3S	[2]
Molecular Weight	251.7352 g/mol	[2]
Canonical SMILES	C1=CC=C(C=C1)CSC2=NC(= CC(=N2)CI)N	[1]
InChI	InChI=1S/C11H10CIN3S/c12- 9-6-10(13)15-11(14-9)16-7-8- 4-2-1-3-5-8/h1-6H,7H2, (H2,13,14,15)	[1]
InChIKey	LGTXUPUULSWTNA- UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of **4-Amino-2-(benzylthio)-6-chloropyrimidine** can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
Monoisotopic Mass	251.0284 Da	[1]
XlogP	3.2	[1]



Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Amino-2-(benzylthio)-6-chloropyrimidine** was not found in the available literature, a plausible synthetic route can be devised based on established methods for analogous pyrimidine derivatives. A common approach involves the nucleophilic substitution of a di-chlorinated pyrimidine precursor.

Hypothetical Synthesis Workflow:

The synthesis could start from a commercially available precursor like 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for sequential substitution.



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Caption: Hypothetical synthesis workflow for **4-Amino-2-(benzylthio)-6-chloropyrimidine**.

Experimental Protocol (Adapted from similar syntheses):

This protocol is a general guideline adapted from the synthesis of related aminopyrimidine derivatives.[3][4] Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary.

Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine

- In a sealed reaction vessel, dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as ethanol.
- · Cool the solution in an ice bath.
- Bubble ammonia gas through the solution or add a solution of ammonia in ethanol dropwise while maintaining the low temperature.



- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain 4-amino-2,6-dichloropyrimidine.

Step 2: Synthesis of 4-Amino-2-(benzylthio)-6-chloropyrimidine

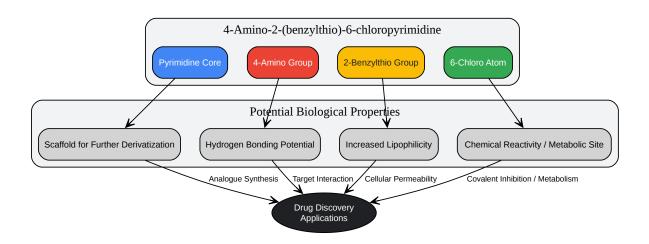
- To a solution of 4-amino-2,6-dichloropyrimidine in a dry aprotic solvent (e.g., Tetrahydrofuran or Dimethylformamide) under an inert atmosphere (e.g., Argon), add sodium hydride portionwise at 0 °C.
- Stir the mixture for a short period to allow for the formation of the sodium salt.
- Add benzyl mercaptan dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
- Quench the reaction carefully by the slow addition of water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product by column chromatography.

Potential Applications in Drug Development

Substituted pyrimidines are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[3][5] The structural motifs present in **4-Amino-2-(benzylthio)-6-chloropyrimidine** suggest potential for further investigation in drug discovery programs. The amino and chloro substituents, along with the benzylthio group, offer sites for further chemical modification to explore structure-activity relationships.



Logical Relationship of Structural Features to Potential Bioactivity:



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Caption: Relationship between structural features and potential drug discovery applications.

Conclusion

4-Amino-2-(benzylthio)-6-chloropyrimidine is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide provides foundational information to support such research endeavors. The proposed synthetic route, based on established chemical principles for similar compounds, offers a starting point for its laboratory preparation. Further experimental work is required to fully characterize its properties and explore its potential applications.

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